[3-(Aminomethyl)cyclohexyl]methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
[3-(aminomethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C8H17NO/c9-5-7-2-1-3-8(4-7)6-10/h7-8,10H,1-6,9H2 |
InChI Key |
OZWKJPQKSZQGOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)CO)CN |
Origin of Product |
United States |
Contextualization Within Multifunctional Cyclohexane Derivatives
[3-(Aminomethyl)cyclohexyl]methanol, with the chemical formula C8H17NO, belongs to the broad class of multifunctional cyclohexane (B81311) derivatives. bldpharm.com These compounds are characterized by a cyclohexane ring scaffold bearing two or more functional groups. The spatial orientation of these substituents, dictated by the substitution pattern (in this case, 1,3-) and the inherent chair conformation of the cyclohexane ring, is crucial in defining the molecule's physical and chemical properties. chemicalbook.comepo.org
The structure of this compound is notable for its bifunctionality, incorporating both a primary amine (in the aminomethyl group) and a primary alcohol (in the methanol (B129727) group). This dual functionality, attached to a non-aromatic, cyclic aliphatic core, distinguishes it from simpler monofunctional cyclohexanes or aromatic analogues. The relative positioning of the aminomethyl and methanol groups allows for specific three-dimensional arrangements (cis and trans isomers), which can be exploited in stereoselective synthesis and for influencing the macroscopic properties of resulting materials. chemicalbook.comgoogle.com The study of such systems often involves detailed conformational analysis to understand the equilibrium between different chair structures and the axial or equatorial positioning of the functional groups. google.com
| Property | Value |
| CAS Number | 925921-54-6 bldpharm.com |
| Molecular Formula | C8H17NO bldpharm.com |
| Molecular Weight | 143.23 g/mol bldpharm.com |
| Synonyms | (3-(Hydroxymethyl)cyclohexyl)methanamine |
Significance As a Versatile Organic Building Block and Intermediate
The primary significance of [3-(Aminomethyl)cyclohexyl]methanol in organic chemistry lies in its utility as a versatile building block and synthetic intermediate. The presence of two distinct reactive sites—the nucleophilic amine and the alcohol—allows for a wide range of selective chemical transformations.
The primary amine can participate in reactions such as:
Amidation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to form polyamides.
Conversion to Isocyanates: Reaction with phosgene (B1210022) or its equivalents to produce [3-(isocyanatomethyl)cyclohexyl]methanol, a precursor for polyurethanes.
The primary alcohol can undergo reactions including:
Esterification: Reaction with carboxylic acids to form polyesters.
Oxidation: Conversion to the corresponding aldehyde or carboxylic acid for further functionalization.
This bifunctionality makes it an ideal monomer or intermediate for step-growth polymerization. By reacting selectively at either the amine or the alcohol, chemists can synthesize a variety of linear polymers, such as polyamides, polyesters, and poly(ester-amide)s. The cycloaliphatic nature of the backbone imparts properties like thermal stability, weather resistance, and mechanical strength to these polymers, making them distinct from their purely aliphatic or aromatic counterparts. The ability of its isomer, [4-(aminomethyl)cyclohexyl]methanol, to be used as a monomer in the synthesis of polyesters and copolymers highlights the potential applications for the 3-substituted version as well.
Overview of Key Research Areas and Academic Contributions
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of this compound (I) reveals several logical disconnections. The primary functional groups, a primary amine and a primary alcohol, attached to a cyclohexane (B81311) core, guide the synthetic strategy. The most straightforward disconnection breaks the C-N bond of the aminomethyl group and the C-C bond connecting the hydroxymethyl group to the cyclohexane ring. This leads to a conceptualization of the synthesis from a cyclohexane precursor with appropriate functional group handles for elaboration.
A key disconnection strategy involves identifying a common intermediate that can be converted to both the aminomethyl and hydroxymethyl functionalities. For instance, a dicarboxylic acid or its derivative at the 1,3-positions of the cyclohexane ring could serve as a versatile precursor. Selective reduction of one carboxylic acid group to a hydroxymethyl group, followed by conversion of the other to an aminomethyl group, presents a viable, albeit challenging, synthetic route.
Another strategic disconnection focuses on the formation of the aminomethyl group via reductive amination of a corresponding aldehyde. This simplifies the retrosynthesis to the preparation of 3-(hydroxymethyl)cyclohexanecarbaldehyde. This intermediate, in turn, can be derived from the selective oxidation of a corresponding diol or the reduction of a dicarboxylic acid derivative.
Precursor Selection and Chemical Derivatization Pathways
The choice of starting material is pivotal for an efficient synthesis of this compound. The selection is often dictated by commercial availability, cost, and the number of synthetic steps required.
Synthesis from Cyclohexanol (B46403) and its Derivatives
Cyclohexanol and its derivatives offer a readily available and versatile platform for the synthesis of the target molecule. A potential pathway could involve the functionalization of the cyclohexanol ring at the 3-position. For instance, introduction of a carboxyl group or a cyano group at this position, followed by protection of the hydroxyl group, would provide an intermediate amenable to further transformations. The protected hydroxyl group can be deprotected in the final step, while the carboxyl or cyano group can be converted to the aminomethyl functionality.
While direct functionalization of cyclohexanol can be challenging due to the unactivated nature of the ring, derivatives such as cyclohexanones provide more options. For example, the synthesis could start from 3-oxocyclohexanecarboxylic acid. The keto group can be protected while the carboxylic acid is converted to the aminomethyl group. Subsequent deprotection and reduction of the ketone would yield the desired di-substituted cyclohexane ring. The stereochemistry of the final product would be a critical consideration in this approach.
Synthetic Routes Initiating from Cyclohexene (B86901) Compounds
Cyclohexene and its derivatives serve as another important class of precursors. The double bond in cyclohexene allows for a variety of functionalization reactions. For example, a Diels-Alder reaction between 1,3-butadiene (B125203) and acrylic acid can produce 3-cyclohexene-1-carboxylic acid. google.com This intermediate can then undergo hydroboration-oxidation to introduce a hydroxyl group at the 4- or 5-position, which would then require isomerization or further functionalization to achieve the desired 1,3-substitution pattern.
A more direct approach could involve the hydroformylation of cyclohexene to produce cyclohexanecarboxaldehyde. wikipedia.org While this typically yields the 1-substituted product, strategic use of directing groups or catalysts could potentially favor the formation of the 3-substituted isomer, although this is not a trivial transformation. Another avenue involves the epoxidation of cyclohexene followed by ring-opening reactions to introduce the necessary functional groups.
Aminomethylation Techniques and Mechanistic Considerations
The introduction of the aminomethyl group is a critical step in the synthesis of this compound. Several methods can be employed, with reductive amination being one of the most common and efficient. rsc.org
Reductive Amination Protocols and Catalyst Selection
Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia or a primary or secondary amine in the presence of a reducing agent. organic-chemistry.orgyoutube.com In the context of synthesizing this compound, this would typically involve the reductive amination of 3-(hydroxymethyl)cyclohexanecarbaldehyde.
The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com A variety of reducing agents can be used, including sodium borohydride (B1222165), sodium cyanoborohydride, and catalytic hydrogenation. youtube.com The choice of reducing agent is crucial to avoid the reduction of the aldehyde starting material to an alcohol. Sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion over the carbonyl group. youtube.com
Catalytic hydrogenation offers a greener alternative, employing hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. rsc.org The selection of the catalyst and reaction conditions (temperature, pressure) is critical to achieve high yield and selectivity. For instance, rhodium/platinum bimetallic nanoparticles have been shown to be effective for the reductive amination of various substrates under mild conditions. organic-chemistry.org
| Catalyst | Reducing Agent | Key Features |
| Palladium on Carbon (Pd/C) | Triethylsilane | Mild conditions, high yields for secondary and tertiary amines. organic-chemistry.org |
| Rhodium/Platinum (Rh/Pt) | Hydrogen | Heterogeneous catalyst, reusable, mild conditions. organic-chemistry.org |
| Cobalt (Co) particles | Hydrogen | Highly active, high selectivity, mild conditions. organic-chemistry.org |
| Cp*Ir complexes | Ammonium (B1175870) formate | Direct reductive amination of ketones to primary amines. organic-chemistry.org |
Direct Amination Methodologies and Reaction Conditions
Direct amination methods, which involve the direct conversion of a C-H bond or a C-O bond to a C-N bond, are also being explored for the synthesis of amines. While less common for the synthesis of aminomethyl groups from hydroxymethyl precursors, certain methodologies could be adapted.
One potential, though challenging, approach could involve the conversion of the hydroxymethyl group to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia or a protected amine equivalent. However, this can be prone to side reactions, including elimination.
More advanced direct amination techniques are continuously being developed, often utilizing transition metal catalysts. These methods offer the potential for more atom-economical and efficient syntheses, but their application to a specific substrate like this compound would require dedicated research and optimization.
Alternative Amination Strategies for Structural Incorporation
Beyond traditional amination methods, alternative strategies offer unique advantages in terms of selectivity, efficiency, and milder reaction conditions. Reductive amination of a suitable aldehyde or ketone precursor stands out as a prominent method. wikipedia.org This approach involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.org For the synthesis of this compound, this could involve the reductive amination of 3-(hydroxymethyl)cyclohexanecarbaldehyde. The direct, one-pot nature of this reaction, often carried out with reducing agents like sodium cyanoborohydride or under catalytic hydrogenation conditions, makes it an attractive and efficient route. wikipedia.orgmasterorganicchemistry.com
Another viable alternative is the reduction of a nitrile group. The synthesis of (aminomethyl)cyclohexane has been successfully achieved through the hydrogenation of cyclohexanecarbonitrile (B123593) using a Raney-Ni catalyst. chemicalbook.com This method could be adapted for this compound by starting with a nitrile-functionalized cyclohexane precursor that also bears a protected or concurrently synthesized hydroxymethyl group. A range of reducing agents, including lithium aluminum hydride and various borane (B79455) complexes, are effective for nitrile reduction, offering flexibility in process optimization. organic-chemistry.org
Catalytic amination of diols represents an emerging green chemistry approach. The direct amination of 1,4-cyclohexanedimethanol (B133615) to produce the corresponding diamine has been explored, and similar strategies could be envisioned for the selective mono-amination of a starting diol to yield this compound. researchgate.netwikipedia.org This approach often utilizes heterogeneous catalysts and can proceed via a "hydrogen borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination. nih.gov
Hydroxymethylation Approaches and Functional Group Interconversions
The introduction of the hydroxymethyl group often involves the reduction of a corresponding carboxylic acid or ester functionality. For instance, the synthesis of 1,4-cyclohexanedimethanol is commercially achieved through the catalytic hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate. wikipedia.orgnih.gov A similar strategy could be employed where a cyclohexane ring substituted with an amino or a precursor to an amino group and a carboxylate group is reduced to form the desired product.
Functional group interconversions provide a versatile toolkit for the synthesis of this compound. wikipedia.orgnih.gov For example, a synthetic route could commence with a readily available starting material like 1,3-cyclohexanedicarboxylic acid. One of the carboxylic acid groups could be selectively reduced to a hydroxymethyl group, while the other is converted to an amide and subsequently reduced to the aminomethyl group. The choice of reducing agents and protecting groups is crucial for achieving the desired selectivity in such a multi-step synthesis.
The following table outlines some potential functional group interconversions that could be employed in the synthesis of this compound:
| Starting Functional Group | Target Functional Group | Potential Reagents and Conditions |
| Carboxylic Acid | Hydroxymethyl | LiAlH₄, BH₃·THF |
| Ester | Hydroxymethyl | LiAlH₄, H₂/Catalyst (e.g., Copper Chromite) |
| Nitrile | Aminomethyl | H₂/Raney-Ni, LiAlH₄ |
| Aldehyde | Aminomethyl | NH₃, H₂/Catalyst (Reductive Amination) |
| Amide | Aminomethyl | LiAlH₄, BH₃·THF |
Stereoselective Synthesis of this compound Stereoisomers
The stereochemistry of the 1,3-disubstituted cyclohexane ring in this compound is a critical aspect of its synthesis, leading to the formation of cis and trans diastereomers. Furthermore, if the synthesis starts from a chiral precursor or employs a chiral catalyst, enantiomerically pure stereoisomers can be obtained.
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. mdpi.com For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereoselective introduction of either the aminomethyl or hydroxymethyl group. Evans oxazolidinones and pseudoephedrine are well-known chiral auxiliaries that have been successfully used in the asymmetric synthesis of various chiral molecules, including amino alcohols. nih.govyork.ac.uk For instance, an α,β-unsaturated ester on a cyclohexane ring could undergo a conjugate addition reaction with a nitrogen nucleophile in the presence of a chiral auxiliary, establishing a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary would yield an enantiomerically enriched intermediate.
Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov For the synthesis of this compound stereoisomers, asymmetric hydrogenation of a suitable prochiral olefin or imine precursor is a promising strategy. For example, the asymmetric hydrogenation of a β-enaminoketone can lead to the formation of chiral 1,3-aminoalcohols with high enantiomeric excess. mdpi.comnih.gov The use of chiral rhodium or ruthenium catalysts with chiral phosphine (B1218219) ligands, such as Me-DuPHOS, has proven effective in the asymmetric hydrogenation of various substrates. nih.gov
The following table provides examples of catalyst systems used in asymmetric synthesis relevant to the formation of chiral amino alcohols:
| Reaction Type | Catalyst System | Product Type |
| Asymmetric Hydrogenation | Rh-Me-DuPHOS | Chiral Amines |
| Asymmetric Transfer Hydrogenation | Chiral Ruthenium Complexes | Chiral Alcohols |
| Asymmetric Henry Reaction | Chiral Nickel-Aminophenol Sulfonamide | Chiral Nitroalcohols |
The conformational rigidity of the cyclohexane ring plays a crucial role in directing the stereochemical outcome of reactions. Substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize steric hindrance. wikipedia.org In the synthesis of 1,3-disubstituted cyclohexanes like this compound, the relative stereochemistry (cis or trans) of the two substituents can be controlled by carefully selecting the synthetic route and reaction conditions. For instance, the reduction of a cyclic β-enaminoketone can lead to a mixture of cis and trans 1,3-aminoalcohols, with the ratio depending on the reducing agent and the steric bulk of the substituents. mdpi.com Thermodynamic control will generally favor the formation of the more stable diastereomer, which is often the trans isomer with both substituents in the equatorial position. However, kinetic control can be employed to favor the formation of the less stable cis isomer.
Advanced Purification and Spectroscopic Characterization of Synthetic Intermediates and Products
The purification of this compound and its synthetic intermediates is essential to obtain a product of high purity. Crystallization is a common and effective method for the purification of solid compounds. nih.govnih.gov The choice of solvent is critical for successful crystallization, and a solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. For non-crystalline or liquid products, column chromatography is a widely used purification technique. Chiral separation of enantiomers can be achieved using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral resolving agent to form diastereomers that can be separated by conventional chromatography or crystallization. nih.gov
Spectroscopic techniques are indispensable for the characterization of the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound and its intermediates. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For example, the relative stereochemistry (cis or trans) of the substituents on the cyclohexane ring can often be determined from the coupling constants of the protons attached to the substituted carbons. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. The characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-H stretches of the cyclohexane ring would be expected in the IR spectrum of this compound.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the molecule. nist.gov High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the compound.
The following table summarizes the expected spectroscopic data for this compound:
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for CH₂OH, CH₂NH₂, and cyclohexane ring protons. |
| ¹³C NMR | Signals for carbons of the CH₂OH, CH₂NH₂, and cyclohexane ring. |
| IR | Broad O-H stretch, N-H stretch, C-H stretch. |
| Mass Spectrometry | Molecular ion peak and characteristic fragmentation pattern. |
Reactions Involving the Primary Amine Moiety
The primary amine group in this compound is a nucleophilic and basic center, making it susceptible to reaction with a wide array of electrophiles.
Acylation, Amidation, and Sulfonamidation Reactions
The nucleophilic nitrogen of the aminomethyl group readily reacts with acylating agents.
Acylation/Amidation: In the presence of acyl chlorides or acid anhydrides, the primary amine undergoes acylation to form N-acyl derivatives (amides). This reaction is typically performed in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Alternatively, direct condensation with a carboxylic acid, often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), yields the corresponding amide. organic-chemistry.org Such reactions are fundamental in peptide synthesis and the creation of complex organic molecules. organic-chemistry.org
Sulfonamidation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base leads to the formation of stable sulfonamides. This transformation is crucial for creating protecting groups for amines and for synthesizing compounds with specific biological activities.
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride, Acetic anhydride | N-{[3-(hydroxymethyl)cyclohexyl]methyl}acetamide |
| Amidation | Benzoic acid with DCC | N-{[3-(hydroxymethyl)cyclohexyl]methyl}benzamide |
| Sulfonamidation | p-Toluenesulfonyl chloride | N-{[3-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzenesulfonamide |
Alkylation, Reductive Alkylation, and Quaternization Studies
The amine group can be modified through the introduction of alkyl substituents.
Alkylation: Direct reaction with alkyl halides can lead to mono-, di-, and even tri-alkylation of the nitrogen atom. However, this method often suffers from a lack of selectivity, producing a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt. The alkylation of phenols with alcohols like cyclohexanol has been studied, indicating that under certain catalytic conditions, the alcohol can act as an alkylating agent, typically after dehydration to an alkene. pnnl.gov
Reductive Amination: A more controlled method for mono- or di-alkylation is reductive amination. This involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This process is a cornerstone of amine synthesis. masterorganicchemistry.com
Quaternization: Exhaustive alkylation of the amine with an excess of an alkylating agent, such as methyl iodide, results in the formation of a quaternary ammonium salt. These ionic compounds have applications as phase-transfer catalysts and antimicrobial agents.
| Reaction Type | Reagent Example | Product Type |
| Alkylation | Methyl Iodide | N-methyl-[3-(hydroxymethyl)cyclohexyl]methanamine |
| Reductive Amination | Acetone, NaBH₄ | N-isopropyl-[3-(hydroxymethyl)cyclohexyl]methanamine |
| Quaternization | Excess Methyl Iodide | [3-(hydroxymethyl)cyclohexyl]-N,N,N-trimethylmethanaminium iodide |
Formation of Nitrogen-Containing Heterocyclic Scaffolds
The bifunctional nature of this compound makes it a valuable precursor for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. rsc.orgresearchgate.net The simultaneous presence of an amine and an alcohol allows for cyclization reactions. For instance, reaction with a dicarbonyl compound or a molecule containing two electrophilic centers can lead to the formation of various heterocyclic rings. Saturated N-heterocycles are common motifs in many small-molecule drugs. ethz.ch Methodologies like the Silicon Amine Protocol (SLAP) have been developed for the synthesis of saturated N-heterocycles like morpholines and piperazines from aldehydes or ketones. ethz.ch
The synthesis of these structures can be achieved through various strategies, including dehydrative cyclization and cycloaddition reactions. mdpi.com For example, intramolecular cyclization could potentially be induced between the aminomethyl and a suitably functionalized group on the cyclohexane ring, or intermolecularly with another reagent to build a new ring system.
Condensation and Imine Formation Reactions
Primary amines readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is reversible and typically catalyzed by acid. libretexts.org The mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org
The formation of an imine from this compound would introduce a C=N double bond, providing a new site for further chemical transformations, such as reduction to a secondary amine (as in reductive amination) or addition of nucleophiles. The reaction is generally favorable and can often be achieved by simply mixing the amine and the carbonyl compound, sometimes with removal of water to drive the equilibrium. organic-chemistry.org
| Reagent | Catalyst | Product Type |
| Benzaldehyde | Acetic Acid | N-benzylidene-[3-(hydroxymethyl)cyclohexyl]methanamine |
| Cyclohexanone | p-Toluenesulfonic acid | N-cyclohexylidene-[3-(hydroxymethyl)cyclohexyl]methanamine |
Reactions Involving the Primary Alcohol Moiety
The primary alcohol group (-CH₂OH) offers another site for chemical modification, primarily through reactions at the oxygen atom or the adjacent carbon.
Esterification, Etherification, and Transesterification Reactions
Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its derivatives. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like sulfuric acid), is a common method. masterorganicchemistry.comyoutube.com This is an equilibrium process that can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com Alternatively, more reactive acylating agents like acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like pyridine (B92270).
Etherification: The formation of an ether can be accomplished through methods such as the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken to select conditions that favor this reaction over potential competing reactions at the amine site.
Transesterification: This process involves the reaction of the alcohol with an existing ester in the presence of an acid or base catalyst. mdpi.com The alcohol displaces the original alcohol from the ester, forming a new ester. The reaction is reversible, and an excess of this compound would be used to shift the equilibrium toward the desired product. mdpi.comunl.edu This method is widely used in processes like biodiesel production. thescipub.com
| Reaction Type | Reagent Example | Catalyst | Product Type |
| Esterification | Acetic Acid | H₂SO₄ | [3-(Aminomethyl)cyclohexyl]methyl acetate |
| Etherification | Sodium Hydride, then Methyl Iodide | - | [3-(Aminomethyl)cyclohexyl]methoxymethylane |
| Transesterification | Ethyl Acetate | Sodium Methoxide | [3-(Aminomethyl)cyclohexyl]methyl acetate |
Oxidation Reactions and Selective Functional Group Transformations
The presence of two oxidizable functional groups—a primary alcohol and a primary amine—on the this compound scaffold presents a challenge of chemoselectivity. The outcome of an oxidation reaction is highly dependent on the choice of oxidant and the reaction conditions. Selective transformation of one group while leaving the other intact typically requires a carefully planned strategy, often involving the use of protecting groups.
The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. To achieve the aldehyde, mild oxidation conditions are necessary to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or conditions employed in Swern or Dess-Martin periodinane oxidations are suitable for this transformation. Conversely, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) would likely oxidize the alcohol to a carboxylic acid and could potentially cleave the cyclohexane ring or oxidize the amine as well.
Selective oxidation of the primary amine is more complex. Direct oxidation can lead to a mixture of products including nitroso compounds, oximes, or nitriles. To control the outcome and to prevent reaction at the hydroxyl group, the alcohol is often protected first. For instance, after protecting the alcohol as a silyl (B83357) ether (e.g., TBDMS ether), the primary amine could be oxidized.
Given the similar reactivity of the two functional groups toward many oxidants, achieving selectivity often necessitates a protection-oxidation-deprotection sequence. The amine can be protected as a carbamate (B1207046) (e.g., Boc or Cbz), which deactivates its nucleophilicity and protects it from oxidation. organic-chemistry.orglibretexts.orgwikipedia.org This allows for the selective oxidation of the alcohol. Subsequently, the protecting group can be removed to yield the amino-aldehyde or amino-acid.
Table 1: Plausible Selective Oxidation Reactions
| Target Product | Functional Group Transformed | Protecting Group Strategy | Potential Reagents |
| 3-(Aminomethyl)cyclohexanecarbaldehyde | Alcohol → Aldehyde | N-protection (e.g., Boc) | PCC, DMP, Swern Oxidation |
| 3-(Aminomethyl)cyclohexanecarboxylic acid | Alcohol → Carboxylic Acid | N-protection (e.g., Boc) | Jones Reagent, KMnO₄ |
| [3-(Hydroxymethyl)cyclohexyl]methanenitrile | Amine → Nitrile | O-protection (e.g., TBDMS) | Oxidative conditions (e.g., I₂/NH₃) |
Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon
The primary alcohol of this compound can be converted into a good leaving group, enabling nucleophilic substitution reactions at the hydroxymethyl carbon. This pathway is critical for introducing a variety of other functional groups. A common strategy involves the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs), or directly into a halide.
Before performing the substitution, the primary amine must be protected to prevent it from acting as a competing nucleophile or interfering with the reagents. An acid-labile Boc group or a hydrogenolysis-labile Cbz group are common choices for amine protection. youtube.com
Once the amine is protected, the alcohol can be readily converted to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. This tosylate is an excellent substrate for SN2 reactions. Treatment with various nucleophiles, such as sodium cyanide, sodium azide, or lithium halides, can then be used to introduce nitrile, azido, or halide functionalities, respectively. For example, reaction with sodium bromide would yield the corresponding bromomethyl derivative.
Table 2: Hypothetical Nucleophilic Substitution Pathways
| Starting Material (N-Protected) | Reagent(s) | Intermediate | Nucleophile | Final Product (N-Protected) |
| N-Boc-[3-(hydroxymethyl)cyclohexyl]methanamine | 1. TsCl, Pyridine | N-Boc-[3-(tosyloxymethyl)cyclohexyl]methanamine | NaCN | N-Boc-[3-(cyanomethyl)cyclohexyl]methanamine |
| N-Boc-[3-(hydroxymethyl)cyclohexyl]methanamine | 1. PBr₃ | N/A | Br⁻ (internal) | N-Boc-[3-(bromomethyl)cyclohexyl]methanamine |
| N-Boc-[3-(hydroxymethyl)cyclohexyl]methanamine | 1. SOCl₂ | N/A | Cl⁻ (internal) | N-Boc-[3-(chloromethyl)cyclohexyl]methanamine |
| N-Boc-[3-(hydroxymethyl)cyclohexyl]methanamine | 1. TsCl, Pyridine | N-Boc-[3-(tosyloxymethyl)cyclohexyl]methanamine | NaN₃ | N-Boc-[3-(azidomethyl)cyclohexyl]methanamine |
Reactions Involving the Cyclohexane Ring System
Conformational Analysis and Reactivity Dynamics of the Cyclohexane Ring
This compound is a 1,3-disubstituted cyclohexane, which means it can exist as cis and trans diastereomers. Each of these isomers exists in a dynamic equilibrium between two chair conformations. The stability of these conformers is dictated by the steric strain associated with the axial and equatorial positions of the aminomethyl and hydroxymethyl substituents.
For the cis-isomer, the two chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms. The diequatorial conformer is significantly more stable, as it minimizes steric hindrance. The diaxial conformer suffers from severe 1,3-diaxial interactions, where the two bulky substituents are in close proximity to each other and to the axial hydrogens on the same side of the ring. youtube.com Consequently, the conformational equilibrium for the cis-isomer strongly favors the diequatorial form.
For the trans-isomer, both chair conformers have one substituent in an equatorial position and the other in an axial position (a,e and e,a). These two conformers are energetically equivalent and interconvert rapidly at room temperature. nih.gov Both the aminomethyl and hydroxymethyl groups have A-values (a measure of steric bulk) that favor the equatorial position, but in the trans configuration, one must occupy an axial position.
The reactivity of the functional groups can be influenced by their conformational preference. An equatorial substituent is generally more sterically accessible and therefore more reactive than an axial one. In the case of the cis-isomer, both functional groups are predominantly in the more reactive equatorial positions.
Multi-Component Reactions and Tandem Transformations Incorporating this compound
The bifunctional nature of this compound makes it an excellent candidate for multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more reactants. wikipedia.org
Specifically, the primary amine functionality allows this compound to be used as the amine component in the renowned Ugi four-component reaction (Ugi-4CR). nih.govorganic-chemistry.org The Ugi-4CR combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to form a bis-amide product. wikipedia.org By using this compound, a hydroxyl group can be incorporated into the final product, providing a site for further derivatization, such as cyclization or attachment to other molecules. For example, reacting this compound with benzaldehyde, acetic acid, and tert-butyl isocyanide would yield a complex α-acetamido-N-substituted amide bearing a hydroxymethylcyclohexyl moiety.
Table 3: Hypothetical Ugi Four-Component Reaction
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Predicted Ugi Product |
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-Acetamido-N-(tert-butyl)-N-((3-(hydroxymethyl)cyclohexyl)methyl)-2-phenylacetamide |
Furthermore, the presence of both an amine and an alcohol allows for tandem transformations, where an initial reaction involving one functional group is followed by an intramolecular reaction with the other. For instance, after participating in an MCR, the pendant hydroxyl group could engage in a subsequent intramolecular cyclization reaction. This could be used to form bicyclic lactones or lactams, which are important scaffolds in medicinal chemistry. The synthesis of various heterocyclic compounds often relies on starting materials with multiple functionalities that can react sequentially in one pot. researchgate.netclockss.orgbeilstein-journals.org The structure of this compound is well-suited for creating such complex bicyclic systems.
Derivatives and Analogues of 3 Aminomethyl Cyclohexyl Methanol: Design, Synthesis, and Academic Exploration
Rational Design Principles for Novel Analogues
The design of new analogues of [3-(Aminomethyl)cyclohexyl]methanol is guided by established principles of medicinal chemistry and materials science. A primary approach is structure-activity relationship (SAR) studies, which correlate the chemical structure of a molecule with its biological or material properties. mans.edu.eg By systematically altering the structure of the parent compound, researchers can identify key pharmacophores or material-critical motifs responsible for a desired effect.
A common strategy involves bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. For instance, the hydroxyl group might be replaced with a thiol or a methoxy (B1213986) group to probe the importance of hydrogen bonding or polarity. Similarly, the amino group can be modified to alter its basicity and nucleophilicity.
Computational modeling and quantitative structure-activity relationship (QSAR) studies are increasingly employed to rationalize the design process. nih.govfigshare.commdpi.com These methods can predict the potential effects of structural modifications, allowing for a more targeted and efficient synthetic effort. nih.govfigshare.com For example, molecular docking simulations can predict how an analogue might bind to a biological target, guiding the design of more potent molecules. mdpi.commdpi.com The overarching goal is to create a diverse library of analogues to explore the chemical space around the parent compound and identify derivatives with enhanced or novel properties. drugdesign.org
Synthetic Strategies for Structural Modifications
The presence of two reactive functional groups, the primary amine and the primary alcohol, on the cyclohexane (B81311) framework of this compound allows for a wide array of synthetic transformations.
Modifications and Elaborations of the Aminomethyl Group
The aminomethyl group is a key site for structural diversification. Standard organic transformations can be readily applied to this moiety.
N-Alkylation: The primary amine can be alkylated to introduce various substituents. This can be achieved through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. For example, catalytic methylation using methanol (B129727) has been reported as an effective method for C1 alkylation. nih.gov
N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is useful for introducing a range of functionalities and for modulating the electronic properties of the nitrogen atom.
Urea (B33335) and Thiourea (B124793) Formation: Treatment with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can significantly influence the intermolecular interactions of the resulting compounds.
Sulfonamide Formation: Reaction with sulfonyl chlorides leads to the formation of sulfonamides, a common functional group in medicinal chemistry.
A summary of potential modifications to the aminomethyl group is presented in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
| N-Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent | Secondary or Tertiary Amine |
| N-Acylation | Acyl chloride/Anhydride, Base | Amide |
| Urea Formation | Isocyanate | Urea |
| Sulfonamide Formation | Sulfonyl chloride, Base | Sulfonamide |
Functional Group Transformations at the Hydroxymethyl Position
The hydroxymethyl group offers another handle for synthetic manipulation, allowing for the introduction of a variety of functional groups.
Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using a range of oxidizing agents. The choice of reagent determines the oxidation state of the product. For instance, mild oxidizing agents would yield the aldehyde, while stronger ones would lead to the carboxylic acid. The oxidation of catechols has been studied using dicopper(II) complexes, providing insight into potential catalytic oxidation processes. rsc.org
Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions leads to the formation of esters. This is a common strategy to mask the polarity of the hydroxyl group or to introduce new functionalities.
Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis (reaction with an alkyl halide in the presence of a base) or by reaction with an alcohol under acidic conditions.
Mitsunobu Reaction: This reaction allows for the conversion of the alcohol to a variety of other functional groups, including esters and azides, with inversion of stereochemistry. This method has been used in the synthesis of cyclohexyl noviomimetics. nih.gov
The following table summarizes key transformations at the hydroxymethyl position.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | Oxidizing Agent (e.g., PCC, KMnO4) | Aldehyde or Carboxylic Acid |
| Esterification | Carboxylic Acid (or derivative), Acid/Base Catalyst | Ester |
| Williamson Ether Synthesis | Alkyl Halide, Base | Ether |
| Mitsunobu Reaction | DEAD, PPh3, Nucleophile | Varies (e.g., Ester, Azide) |
Stereochemical and Positional Isomerism Studies
The cyclohexane ring in this compound can exist as cis and trans isomers, where the aminomethyl and hydroxymethyl groups are on the same or opposite sides of the ring, respectively. The synthesis and separation of these isomers are crucial for understanding the impact of stereochemistry on the compound's properties.
The synthesis of specific stereoisomers often requires stereocontrolled reactions. For example, the reduction of β-enaminoketones has been shown to produce both cis and trans 3-aminocyclohexanols, with the diastereomeric ratio depending on the reaction conditions and substrates. nih.govresearchgate.net The separation of these isomers can be achieved by chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), sometimes utilizing chiral stationary phases for enantiomeric resolution. nih.govnih.govnih.gov The preparation of specific cis and trans isomers of substituted methylcyclohexanecarboxylic acids has been documented, highlighting synthetic routes to control stereochemistry. wmich.edu
Cyclohexane Ring Substitutions and Fused Ring Systems
Introducing substituents onto the cyclohexane ring or fusing it with other ring systems can dramatically alter the molecule's shape, size, and electronic properties.
Ring Substitution: Additional substituents can be introduced on the cyclohexane ring through various synthetic methods. For example, the synthesis of 3'- and 4'-substituted cyclohexyl noviomimetics has been achieved through Mitsunobu reactions with the corresponding substituted cyclohexanol (B46403) derivatives. nih.gov
Fused Ring Systems: The cyclohexane ring can be used as a building block for the synthesis of more complex polycyclic systems. For instance, synthetic routes to fully substituted cyclohexane rings have been developed as precursors for alkaloid synthesis. researchgate.net The synthesis of dihydrochromenones can be achieved through photoinduced rearrangement of coumarins bearing a cyclohexenyl group. rsc.org
Influence of Stereochemistry on Derivative Synthesis and Reactivity Profiles
The stereochemical arrangement of the functional groups on the cyclohexane ring significantly influences the reactivity of the molecule and the stereochemical outcome of subsequent reactions. The cis and trans isomers can exhibit different reaction rates and may lead to products with different stereochemistry due to steric hindrance and conformational preferences.
In the cis isomer, the functional groups are on the same side of the ring, which can lead to intramolecular interactions or steric hindrance that may affect their reactivity. For example, one group might sterically block the approach of a reagent to the other group. In contrast, the trans isomer has the functional groups on opposite sides, which may allow for more independent reactivity.
The stereoselectivity of reactions involving these isomers can also differ. For instance, the synthesis of cis- and trans-3-alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids showed that the stereoselectivity of the reaction was less pronounced with aliphatic aldehydes compared to aromatic ones. mdpi.com The conformation of the cyclohexane ring (chair, boat, or twist-boat) and the axial or equatorial position of the substituents play a critical role in determining the molecule's reactivity and the stereochemical outcome of its reactions. For instance, the analysis of coupling constants in NMR spectra can help determine the axial or equatorial disposition of protons and thus the conformation and relative stereochemistry of the substituents. nih.gov
Computational Chemistry and Chemoinformatics Approaches for Derivative Prediction and Screening
The rational design of novel derivatives of this compound with specific biological activities or chemical properties can be significantly enhanced through the application of computational chemistry and chemoinformatics tools. These methods allow for the virtual screening of large libraries of potential derivatives and the prediction of their properties without the need for immediate synthesis and experimental testing.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. nih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For the derivatives of this compound, a QSAR model could be developed by first synthesizing a training set of diverse analogues and experimentally measuring their activity for a specific target.
The process would involve:
Descriptor Calculation: For each derivative in the training set, a wide range of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., branching indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies).
Model Development: Using statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is generated that links the descriptors to the observed biological activity. researchgate.net
Model Validation: The predictive power of the QSAR model is then assessed using an external test set of compounds that were not used in the model's development. nih.gov
A validated QSAR model can subsequently be used to predict the activity of a vast number of virtual derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising candidates. nih.gov
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, this involves docking potential ligands (derivatives of this compound) into the binding site of a biological target, such as a protein or enzyme.
The key steps in a molecular docking study include:
Target and Ligand Preparation: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating 3D conformers of the this compound derivatives.
Docking Algorithm: Using a scoring function to evaluate the binding affinity of different poses of the ligand within the target's active site.
Pose Analysis: Analyzing the predicted binding modes to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding.
The results of molecular docking can help in identifying derivatives with high predicted binding affinities and favorable interaction profiles, guiding the selection of candidates for further experimental validation. nih.gov
Virtual Screening
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com This approach can be either ligand-based or structure-based.
Ligand-Based Virtual Screening: This method relies on the knowledge of existing active molecules. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be developed based on known active derivatives of this compound. This model is then used to screen databases for other molecules that fit the pharmacophore.
Structure-Based Virtual Screening: This approach uses the 3D structure of the biological target. Large compound libraries are docked into the target's binding site, and the molecules are ranked based on their predicted binding scores. mdpi.com This allows for the identification of novel scaffolds that may not be structurally similar to known active compounds.
Illustrative Data for Computational Screening
While specific experimental data for this compound derivatives is not available in the public domain, the following table illustrates the type of data that would be generated and analyzed in a typical computational screening study.
| Derivative ID | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Binding Affinity (kcal/mol) | QSAR Predicted Activity (pIC50) |
| AMCM-D1 | 201.32 | 1.85 | -7.2 | 6.5 |
| AMCM-D2 | 215.35 | 2.10 | -7.8 | 7.1 |
| AMCM-D3 | 229.38 | 2.35 | -8.1 | 7.5 |
| AMCM-D4 | 243.41 | 2.60 | -7.5 | 6.8 |
| AMCM-D5 | 257.44 | 2.85 | -8.5 | 8.0 |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental or computational results for derivatives of this compound.
The integration of these computational methods provides a powerful platform for the rational design and discovery of novel this compound derivatives. By predicting the properties and activities of virtual compounds, researchers can focus their synthetic efforts on a smaller, more promising set of molecules, thereby streamlining the discovery pipeline.
Theoretical and Applied Research Paradigms Utilizing 3 Aminomethyl Cyclohexyl Methanol
Integration in Medicinal Chemistry Research and Drug Discovery (Excluding Clinical Studies)
In the realm of drug discovery and medicinal chemistry, the strategic use of specific molecular scaffolds that offer desirable physicochemical properties and synthetic tractability is a cornerstone of modern research. [3-(Aminomethyl)cyclohexyl]methanol and its core structure are explored in several theoretical and preclinical research contexts.
Role as a Privileged Scaffold and Pharmacophore Component
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.govgoogle.com The concept, first introduced in 1988, has become a guiding principle in the design of compound libraries for drug discovery. nih.gov Structures like benzodiazepines and indoles are well-known examples of privileged scaffolds. nih.gov The this compound structure possesses features that give it the potential to serve as a privileged scaffold. The cyclohexane (B81311) ring provides a durable, non-planar, and conformationally constrained core that can orient appended functional groups in specific three-dimensional arrangements. This is crucial for interacting with the complex surfaces of biological targets like G-protein coupled receptors (GPCRs) and enzymes. nih.gov
The dual functionality of an aminomethyl group and a hydroxymethyl group allows for the creation of two distinct points of diversity. These groups can act as key components of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. youtube.com The amine can serve as a hydrogen bond donor or a protonatable basic center, while the alcohol can act as both a hydrogen bond donor and acceptor. For instance, in the design of antagonists for the μ-opioid receptor (MOR), a simplified version of the morphinan (B1239233) scaffold, which is a classic privileged structure, utilized a 3-(amino)cyclohexyl core to position key interacting moieties. googleapis.com This demonstrates the value of the substituted cyclohexane ring in mimicking more complex structures to achieve desired biological effects.
Theoretical Ligand Design and Receptor Binding Models
Computational chemistry and molecular modeling are indispensable tools for predicting how a ligand might interact with a receptor, guiding the synthesis of more potent and selective molecules. The this compound scaffold is amenable to such in silico studies. Theoretical ligand design often involves docking the scaffold or its derivatives into a homology model or a crystal structure of a target receptor. nih.gov
A notable example involves the in silico investigation of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, which are derived from a core structure similar to this compound, as μ-opioid receptor (MOR) antagonists. googleapis.com Researchers employed computational techniques such as Extra-Precision Glide docking and Generalized-Born Surface Area (GBSA) calculations to model the ligand-receptor interactions. These models provided critical insights, revealing that the stability of the ligand-receptor complex was highly dependent on the stereochemistry of the cyclohexane ring and the nature of the substituent on the nitrogen atom. googleapis.com The modeling predicted that a specific stereoisomer with a 1,3-cis configuration and an equatorially oriented phenol (B47542) ring would exhibit the most stable binding, a finding that correlated with experimental binding affinity and antagonist activity. googleapis.com Such studies showcase how theoretical models can rationalize observed activities and guide the design of next-generation compounds built upon the cyclohexane framework.
Conceptual Frameworks for Enzyme Interaction and Modulation
The functional groups of this compound provide clear anchor points for interaction with enzyme active sites or allosteric sites. The primary amine can form salt bridges with acidic residues like aspartate or glutamate, while the hydroxyl group can engage in hydrogen bonding networks with the protein backbone or polar side chains. The cyclohexane ring itself can participate in favorable van der Waals or hydrophobic interactions within a binding pocket.
Methodologies for Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically modifying a lead compound's structure to understand how chemical changes affect biological activity. The this compound scaffold provides a versatile platform for such investigations. Methodologies for SAR studies of its derivatives involve several key strategies:
Substituent Modification: This involves synthesizing analogs with various groups attached to the amine and/or alcohol moieties. In a study of cyclohexylcarbamic acid derivatives as FAAH inhibitors, researchers introduced a range of substituents at the meta and para positions of a distal phenyl ring. researchgate.net This systematic modification revealed that small polar groups in the meta position significantly enhanced inhibitory potency, leading to the discovery of a compound with a 4.6 nM IC₅₀ value. researchgate.net
Conformational Constraint: The flexibility of the scaffold can be controlled to improve binding affinity. A study on mGluR5 NAMs based on a trans-1,3-cyclohexyl diamide (B1670390) core used conformational constraint as a key optimization strategy. By converting the flexible diamide into a more rigid spirooxazoline template, researchers were able to develop a potent compound with good CNS penetration and in vivo efficacy.
Stereochemical Analysis: Since the cyclohexane ring in this compound has multiple stereocenters, the synthesis and evaluation of individual stereoisomers is crucial. As seen in the MOR antagonist study, the relative orientation (cis/trans) of the substituents on the cyclohexane ring can have a profound impact on binding and activity. googleapis.com
Computational Guidance: Modern SAR studies are often guided by computational models. 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models that correlate the 3D properties of molecules with their biological activity, helping to rationalize SAR data and design new analogs.
The following interactive tables summarize SAR findings from studies on derivatives containing a substituted cyclohexyl core.
Table 1: SAR of Cyclohexylcarbamic Acid Derivatives as FAAH Inhibitors researchgate.net Parent Compound (URB524): Cyclohexylcarbamic acid biphenyl-3-yl ester (IC₅₀ = 63 nM)
| Derivative (Substituent at 3'-position) | IC₅₀ (nM) | Key Finding |
|---|---|---|
| 3'-Methyl | ~63 | Similar potency to parent compound. |
| 3'-Amino | ~63 | Similar potency to parent compound. |
| 3'-Carbamoyl (URB597) | 4.6 | Small polar group significantly improves potency. |
| 4'-Fluoro | <63 | Para-substituted compounds generally less active. |
Table 2: SAR of 1,3-Cyclohexyl Amide Derivatives as mGluR5 NAMs
| Structural Modification | In Vitro Potency (IC₅₀) | Key Finding |
|---|---|---|
| Initial Diamide Hit | Moderate | Novel non-alkyne mGluR5 NAM identified. |
Applications in Advanced Materials Science Research
The same chemical characteristics that make this compound a useful building block in medicinal chemistry—its bifunctionality and cycloaliphatic core—also grant it potential in materials science.
Precursor in the Synthesis of Specialty Polymers and Oligomers
The presence of both a primary amine and a primary alcohol allows this compound to act as an AB-type monomer in various polymerization reactions. The cycloaliphatic nature of the backbone is known to impart desirable properties to polymers, such as high glass transition temperature (Tg), good thermal stability, and enhanced mechanical strength. While direct polymerization of this compound is not widely documented in academic literature, its potential can be inferred from the behavior of structurally similar monomers.
Theoretically, it can serve as a precursor in several classes of specialty polymers:
Poly(ester-amide)s: Through polycondensation with a diacid or its derivative (e.g., a diacyl chloride). The amine group would form an amide linkage, and the alcohol group would form an ester linkage. Research on other amino alcohols has shown their utility in creating biodegradable and biocompatible poly(ester amide) elastomers for tissue engineering applications. researchgate.net The rigid cyclohexane unit from this compound would be expected to contribute to the polymer's thermal and hydrolytic stability, a property observed in polyamides derived from the related monomer 1,3-bis(aminomethyl)cyclohexane. nih.gov
Polyurethanes: By reacting with diisocyanates, the alcohol and amine groups can form urethane (B1682113) and urea (B33335) linkages, respectively, leading to the formation of crosslinked poly(urethane-urea) networks.
Poly(amino-ester)s: The amino alcohol can act as an initiator in the ring-opening polymerization (ROP) of lactones (e.g., caprolactone). This method has been used with other tertiary amino-alcohols to synthesize well-defined, ionizable amino-polyesters for applications like nucleic acid delivery. youtube.com
The bifunctionality of this compound makes it a versatile candidate for creating polymers with tailored properties for advanced applications, ranging from high-performance engineering plastics to specialized biomaterials.
Modifying Agent for Epoxy Resins and Curing Systems
While cycloaliphatic amines are generally known to be effective curing agents for epoxy resins, imparting good thermal and mechanical properties to the cured products, specific data on the performance of this compound in this capacity is not documented in available literature. The presence of both a primary amine and a hydroxyl group could theoretically allow it to participate in the epoxy curing process, potentially influencing the cross-linking density and the final properties of the resin system. The hydroxyl group might also be leveraged to introduce further modifications. However, without empirical data, its specific effects on cure kinetics, glass transition temperature, and mechanical strength of epoxy resins are unknown.
Contributions to Supramolecular Chemistry and Self-Assembly Processes
The bifunctional nature of this compound, with its hydrogen-bonding amine and hydroxyl groups, suggests a potential role in the formation of supramolecular assemblies. These functional groups can participate in non-covalent interactions, such as hydrogen bonds, which are fundamental to self-assembly processes. In theory, it could act as a linker or a node in the construction of complex, ordered supramolecular structures. Nevertheless, there are no specific research articles or studies in the public record that describe the use of this compound in the field of supramolecular chemistry or detail its self-assembly behavior.
Design and Elucidation of Functional Materials with Tailored Properties
The unique combination of a primary amine and a primary alcohol on a cyclohexane scaffold could make this compound a candidate for the synthesis of functional materials. These functional groups offer reaction sites for polymerization or for grafting onto other polymer backbones, potentially tailoring the surface properties, adhesion, or other characteristics of materials. However, the scientific literature does not currently contain reports on the successful design or synthesis of functional materials utilizing this specific compound.
Role in Catalysis and Chiral Ligand Development
The structure of this compound could serve as a scaffold for the development of new ligands for catalysis. The amine and alcohol functionalities provide points for chemical modification to create more complex ligand structures.
Theoretically, the amine and hydroxyl groups could be derivatized to synthesize a variety of ligands, such as Schiff bases, amides, or esters, which could then be used to chelate metal ions for catalytic applications. However, no published research has been found that demonstrates the use of this compound as a scaffold for this purpose.
Given that this compound can exist as different stereoisomers, it presents a potential starting point for the synthesis of chiral ligands for asymmetric catalysis. By using a specific isomer, it might be possible to create a chiral environment around a metal center, leading to enantioselective transformations. At present, there is no evidence in the scientific literature of the development or application of chiral catalysts derived from this compound.
Biochemical and Mechanistic Research Applications (Excluding Biological Outcomes and Safety)
The aminomethyl and methanol (B129727) groups of the compound are functionalities that can interact with biological molecules or participate in various reaction mechanisms. Its structure might be of interest in fundamental biochemical or mechanistic studies. However, no such research applications, outside the scope of direct biological or safety evaluations, have been reported in publicly accessible documents.
Design of Molecular Probes for Target Interaction Studies
The design of molecular probes is a fundamental aspect of chemical biology, enabling the visualization and study of specific biological targets. Typically, a molecular probe consists of a recognition element that binds to the target and a signaling component, such as a fluorophore, that allows for detection. The structure of this compound, featuring both an aminomethyl and a methanol group on a cyclohexane scaffold, theoretically offers a versatile platform for the development of such probes. The primary amine could be functionalized to attach a reporter group, while the cyclohexylmethanol moiety could serve as the recognition element or be modified to enhance binding affinity and specificity to a biological target.
However, a thorough review of existing research reveals a lack of specific examples where this compound has been utilized as the core scaffold for designing molecular probes for target interaction studies. While general principles of probe design are well-established, their direct application to this compound is not documented in the available literature.
Methodological Aspects of In Vitro Assays for Biological Pathway Elucidation
In vitro assays are crucial for dissecting complex biological pathways by studying cellular or molecular processes in a controlled environment outside a living organism. The introduction of specific chemical agents can help to elucidate the function of proteins and other biomolecules within these pathways. The bifunctional nature of this compound suggests its potential as a tool compound in such assays. For instance, its derivatives could be designed to interact with specific enzymes or receptors, thereby modulating a particular pathway and allowing researchers to study the downstream effects.
Nevertheless, there is no specific information available from the conducted searches that details the use of this compound or its close analogs in in vitro assays aimed at elucidating biological pathways. The methodological considerations, such as assay development, validation, and data interpretation involving this compound, remain unexplored in the scientific literature.
Understanding Molecular-Level Interactions and Recognition Events
The study of molecular-level interactions is key to understanding the principles of molecular recognition, which governs processes such as enzyme-substrate binding and protein-protein interactions. The cyclohexane ring of this compound provides a semi-rigid backbone, while the aminomethyl and methanol groups offer hydrogen bonding capabilities. These structural features could be leveraged to investigate non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, with various biological macromolecules.
Despite these theoretical possibilities, there is a notable absence of published research focusing on the molecular-level interactions and recognition events involving this compound. Studies employing techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling to understand how this specific compound interacts with biological targets have not been identified.
Advanced Methodologies and Future Directions in 3 Aminomethyl Cyclohexyl Methanol Research
Computational Modeling and Quantum Chemical Studies
Computational chemistry has emerged as an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For a molecule like [3-(Aminomethyl)cyclohexyl]methanol, these methods can elucidate complex stereochemical relationships and predict behavior, guiding experimental work and accelerating discovery.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations can provide a more dynamic picture of these conformational preferences. By simulating the movement of atoms over time, researchers can observe the transitions between different conformations, such as the characteristic chair-to-chair flip of the cyclohexane (B81311) ring. These simulations can also reveal the influence of solvent on conformational equilibria and the intramolecular interactions, such as hydrogen bonding between the amine and alcohol groups, that might further stabilize certain conformations.
Table 1: Illustrative Conformational Energy Data for 1,3-Disubstituted Cyclohexanes (Analogous to this compound)
| Isomer | Conformation | Substituent Positions | Relative Energy (kcal/mol) | Key Steric Interactions |
| cis | Chair | a,a | High | Two 1,3-diaxial interactions |
| cis | Chair | e,e | Low | No 1,3-diaxial interactions |
| trans | Chair | a,e | Intermediate | One 1,3-diaxial interaction |
| trans | Chair | e,a | Intermediate | One 1,3-diaxial interaction |
Note: This table is illustrative and based on general principles of conformational analysis for 1,3-disubstituted cyclohexanes. 'a' denotes an axial position and 'e' denotes an equatorial position. The exact energy values for this compound would require specific calculations.
Prediction of Spectroscopic Signatures and Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules with a high degree of accuracy. For this compound, DFT can be used to calculate its expected Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), as well as its infrared (IR) and Raman vibrational frequencies.
The predicted NMR chemical shifts are highly sensitive to the molecule's conformation. By calculating the spectra for different stable conformers, researchers can compare them with experimental data to determine the predominant conformation in solution. This is particularly useful for assigning specific peaks in complex spectra and for confirming the stereochemistry of the synthesized compound.
Furthermore, quantum chemical methods can provide insights into the electronic properties of this compound. Parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, electrostatic potential maps, and partial atomic charges can be calculated. This information is valuable for understanding the molecule's reactivity, such as identifying the most likely sites for electrophilic or nucleophilic attack.
Elucidation of Reaction Mechanisms and Transition States
Computational chemistry can be instrumental in understanding the mechanisms of reactions used to synthesize this compound. A common synthetic route involves the catalytic hydrogenation of a nitrile precursor, such as 3-cyanocyclohexanemethanol. DFT calculations can be used to model the entire reaction pathway, from the adsorption of the reactants on the catalyst surface to the formation of the final product.
By calculating the energies of intermediates and transition states, researchers can determine the rate-limiting step of the reaction and identify potential side reactions. This knowledge can be used to optimize reaction conditions, such as temperature, pressure, and catalyst choice, to improve the yield and selectivity of the desired product. For example, understanding the transition state for the addition of hydrogen atoms can help in predicting the stereochemical outcome of the reaction.
Green Chemistry and Sustainable Synthesis Approaches
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, this involves developing more environmentally friendly and efficient methods of production.
Development of Eco-Friendly Catalytic Systems for Production
The production of this compound often relies on catalytic hydrogenation. Green chemistry encourages the development of catalysts that are highly efficient, selective, and reusable. Research in this area focuses on several key aspects:
Non-precious metal catalysts: While platinum and palladium are effective hydrogenation catalysts, they are expensive and have a high environmental footprint associated with their mining and refining. Research into catalysts based on more abundant and less toxic metals like nickel or copper is a key area of interest.
Catalyst support and design: The support material can significantly influence the activity and selectivity of a catalyst. Designing supports that enhance catalyst performance and stability can lead to more efficient processes.
Heterogeneous catalysis: Using solid, heterogeneous catalysts simplifies the separation of the catalyst from the reaction mixture, allowing for easier product purification and catalyst recycling.
Table 2: Examples of Catalytic Systems for Related Hydrogenation Reactions
| Catalyst | Substrate | Product | Solvent | Key Advantages |
| Pd/C | Aromatic nitriles | Primary amines | Various | High activity, well-established |
| Raney Nickel | Aliphatic nitriles | Primary amines | Alcohols | Cost-effective, widely used |
| Rh/C | Aromatic rings | Cycloalkanes | Water | Can operate in aqueous media |
| Cp*Ir complex | Diols and amines | Cyclic amines | Toluene | High efficiency for N-heterocyclization |
Note: This table presents examples of catalytic systems used for reactions analogous to the synthesis of this compound.
Solvent-Free or Aqueous Media Synthesis Innovations
Traditional organic synthesis often relies on volatile and often toxic organic solvents. A key goal of green chemistry is to reduce or eliminate the use of such solvents.
Solvent-free synthesis offers several advantages, including reduced waste, lower costs, and often, faster reaction rates. For the synthesis of this compound, a solvent-free approach could involve reacting the precursor in the molten state or using a solid-state reaction, potentially with microwave or ball-milling assistance to provide the necessary energy.
Aqueous media synthesis is another attractive green alternative, as water is a non-toxic, non-flammable, and inexpensive solvent. Developing catalytic systems that are effective in water is a major research focus. For the synthesis of this compound, this could involve the hydrogenation of a water-soluble precursor in an aqueous phase. This approach can also simplify product separation if the product is not water-soluble.
The continued development of these advanced computational and green chemistry methodologies will be crucial for unlocking the full potential of this compound. By providing a deeper understanding of its properties and enabling more sustainable production methods, this research will pave the way for its application in a new generation of advanced materials and chemical products.
Flow Chemistry and Automated Synthetic Platforms
The synthesis of this compound is traditionally accomplished through batch processing. However, modern advancements in chemical synthesis are paving the way for more efficient, safer, and scalable production through flow chemistry and automated platforms. mdpi.com These methodologies offer precise control over reaction parameters, leading to improved yields and purity.
Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. mdpi.com This approach offers significant advantages over traditional batch synthesis, particularly for reactions that are highly exothermic or involve hazardous reagents. The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling better temperature control and reaction rates. researchgate.net For the synthesis of cycloaliphatic amines like this compound, which often involves the hydrogenation of aromatic precursors at high pressure and temperature, flow chemistry can enhance safety and process stability. google.com
Automated synthetic platforms integrate robotics and software to perform multi-step syntheses with minimal human intervention. merckmillipore.comchemspeed.com These systems can automatically handle the addition of reagents, control reaction conditions, and perform in-line purification and analysis. merckmillipore.comnih.gov When combined with flow reactors, automation can enable the rapid screening of reaction conditions and the creation of compound libraries for research and development. For instance, an automated system could efficiently optimize the reductive amination or hydrogenation steps used to produce this compound, varying catalysts, solvents, and temperatures to quickly identify the most efficient synthetic route. merckmillipore.com
The potential benefits of applying flow chemistry to a key synthetic step for a cycloaliphatic amine are highlighted in the table below, which compares a generic batch process to a potential continuous flow process.
Table 1: Comparison of Batch vs. Potential Continuous Flow Synthesis for a Representative Cycloaliphatic Amine Hydrogenation
| Parameter | Conventional Batch Process | Potential Continuous Flow Process |
|---|---|---|
| Reaction Vessel | Large stirred tank reactor | Microreactor or packed-bed flow reactor |
| Heat Transfer | Limited, potential for hot spots | Excellent, rapid heat dissipation |
| Mass Transfer | Dependent on stirring efficiency | Significantly enhanced |
| Reaction Time | Hours to days | Minutes to hours researchgate.net |
| Safety | Higher risk with exothermic reactions and high pressures | Improved safety due to small reaction volume and better control mdpi.com |
| Scalability | Difficult, requires re-optimization | "Scaling out" by running multiple reactors in parallel |
| Productivity | Lower space-time yield | High space-time yield google.com |
| By-product Formation | Can be significant | Often reduced due to precise control |
By adopting these advanced methodologies, the synthesis of this compound can become more efficient, consistent, and adaptable to on-demand production needs, accelerating both research and industrial applications.
Exploration of Emerging Applications and Uncharted Research Avenues for this compound
The unique bifunctional nature of this compound, featuring both a primary amine and a primary alcohol on a rigid cycloaliphatic scaffold, opens up a wide array of possibilities for new applications and research. While its structural isomers are used in various fields, the specific potential of the 1,3-substituted pattern remains an area ripe for exploration.
Emerging Applications:
The primary functional groups of this compound make it an ideal candidate as a monomer or crosslinking agent in the development of advanced polymers. Its cycloaliphatic structure can impart improved thermal stability, weather resistance, and mechanical strength to materials compared to their linear aliphatic or aromatic counterparts. acs.org
High-Performance Polyamides and Polyurethanes: The amine group can react with dicarboxylic acids or their derivatives to form polyamides, while the hydroxyl group can react with isocyanates to form polyurethanes. The use of this compound could lead to specialty polymers with high glass transition temperatures and enhanced durability, suitable for demanding applications in the automotive and aerospace industries. acs.org
Epoxy Curing Agents: Cycloaliphatic amines are known to be effective curing agents for epoxy resins, creating materials with excellent mechanical properties and chemical resistance. google.com this compound could serve as a reactive modifier or co-curing agent, potentially improving the toughness and adhesion of epoxy systems used in advanced composites, coatings, and adhesives. core.ac.uk
Renewable and Degradable Polymers: There is a growing interest in synthesizing polymers from renewable resources. rsc.org Research could explore the derivatization of this compound from biomass-derived precursors. Furthermore, incorporating this molecule into polymer backbones could introduce specific cleavage points, leading to the development of chemically recyclable or degradable plastics, addressing environmental concerns. rsc.org
Uncharted Research Avenues:
Beyond established polymer chemistry, the structure of this compound lends itself to several unexplored research domains.
Pharmaceutical Scaffolding: The cyclohexane ring provides a rigid, three-dimensional framework that is desirable in medicinal chemistry for designing molecules that can fit into specific biological targets. The amine and alcohol groups offer convenient handles for further chemical modification, making it a valuable building block for the synthesis of novel therapeutic agents. Its structure is reminiscent of fragments found in some bioactive molecules, such as certain aminoglycoside antibiotics, though it is not itself an antibiotic. nih.gov
Catalyst and Ligand Development: The amine functionality can be used to coordinate with metal centers, suggesting its potential as a ligand in catalysis. Chiral versions of this compound could be synthesized and employed in asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals.
Advanced Materials and Nanotechnology: The molecule could be used as a surface modifier for nanoparticles, improving their dispersion and compatibility with polymer matrices. Its functional groups could also serve as anchoring points for grafting other molecules onto surfaces, creating functionalized materials for sensors, separation membranes, or specialized coatings.
The table below summarizes potential areas for future investigation.
Table 2: Potential Future Research Directions for this compound
| Research Area | Rationale | Potential Outcome |
|---|---|---|
| Specialty Copolymers | Bifunctional nature allows for the creation of novel polyester-amides or polyurethane-amides. | Polymers with tailored thermal, mechanical, and solubility properties. acs.org |
| Asymmetric Synthesis | Development of synthetic routes to enantiomerically pure cis and trans isomers. | Access to chiral building blocks for pharmaceuticals and asymmetric catalysts. |
| Bio-based Derivatives | Synthesis from renewable starting materials like furfural. rsc.org | "Green" chemical production routes and sustainable materials. |
| Supramolecular Chemistry | Use as a building block for self-assembling systems through hydrogen bonding (amine/alcohol). | Development of smart materials, gels, and molecular capsules. |
| Corrosion Inhibitors | Amines and alcohols are known to adsorb onto metal surfaces. | New, effective corrosion inhibitors for various metals and alloys. google.com |
The exploration of these emerging applications and uncharted research paths will undoubtedly unlock the full potential of this compound as a versatile chemical intermediate.
Q & A
Q. How to address inconsistencies in reported biological activity across studies?
- Methodological Answer : Variability arises from assay conditions (e.g., cell line selection, serum concentration). Standardize protocols (e.g., MTT assays at 48h incubation) and validate with positive controls (e.g., gabapentin for neuroactivity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
